3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide, also known as BAY 38-7271, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of cyclooxygenase-2 (COX-2) inhibitors, which are known for their anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 involves the inhibition of COX-2, an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 reduces the production of prostaglandins, thereby reducing inflammation and pain. Unlike non-selective COX inhibitors, 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 does not inhibit COX-1, an enzyme that is important for the maintenance of gastric mucosa and platelet function, which explains its reduced gastrointestinal toxicity.
Biochemical and Physiological Effects:
3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. In animal models of inflammation and pain, 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 has been found to reduce inflammation and pain with a dose-dependent effect. Furthermore, 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 has been shown to have a longer duration of action compared to non-selective COX inhibitors, which may be attributed to its selective inhibition of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 for lab experiments is its selectivity for COX-2, which allows for the investigation of the specific role of COX-2 in inflammation and pain. Furthermore, 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 has been shown to have a longer duration of action compared to non-selective COX inhibitors, which may be useful for studying the time course of inflammation and pain. However, one limitation of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271. One direction is the investigation of its potential therapeutic applications in other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Another direction is the development of more potent and selective COX-2 inhibitors based on the structure of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271. Furthermore, the use of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 in combination with other anti-inflammatory drugs may be explored to enhance its therapeutic efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 in humans may provide valuable insights into its safety and efficacy for clinical use.
Conclusion:
In conclusion, 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 is a promising compound with potential therapeutic applications in the treatment of inflammatory disorders. Its selective inhibition of COX-2 and reduced gastrointestinal toxicity make it a safer and more effective alternative to non-selective COX inhibitors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 involves several steps, including the reaction of 2,4-dichlorobenzonitrile with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, followed by the reaction with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal and 2-amino-3-cyanopropionic acid to yield 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In preclinical studies, 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 has been found to be a potent and selective COX-2 inhibitor, with significantly less gastrointestinal toxicity compared to non-selective COX inhibitors such as aspirin and ibuprofen. This makes 3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide 38-7271 a promising candidate for the development of safer and more effective anti-inflammatory drugs.
Propiedades
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-11-3-4-15(14(19)7-11)21-17(23)13(8-20)16(22)12-6-9-1-2-10(12)5-9/h3-4,7,9-10,12-13H,1-2,5-6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRMVNDRSLJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.